molecular formula C14H21N7S B10874956 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine

Cat. No.: B10874956
M. Wt: 319.43 g/mol
InChI Key: GPTIKBNODYTBPQ-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and an imidazole ring connected via a sulfanyl ethyl linker to a guanidine moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine typically involves multiple steps The process begins with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling through a sulfanyl ethyl linker

    Preparation of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by reacting 4,6-dimethylpyrimidine with appropriate reagents under controlled conditions.

    Preparation of Imidazole Intermediate: The imidazole intermediate is prepared by reacting 5-methylimidazole with suitable reagents.

    Coupling Reaction: The pyrimidine and imidazole intermediates are coupled using a sulfanyl ethyl linker under specific reaction conditions.

    Introduction of Guanidine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine is unique due to its specific combination of pyrimidine, imidazole, and guanidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21N7S

Molecular Weight

319.43 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

InChI

InChI=1S/C14H21N7S/c1-9-6-10(2)20-14(19-9)21-13(15)16-4-5-22-7-12-11(3)17-8-18-12/h6,8H,4-5,7H2,1-3H3,(H,17,18)(H3,15,16,19,20,21)

InChI Key

GPTIKBNODYTBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCSCC2=C(NC=N2)C)N)C

Origin of Product

United States

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